

Metronidazole acetic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Metronidazole Acetic Acid

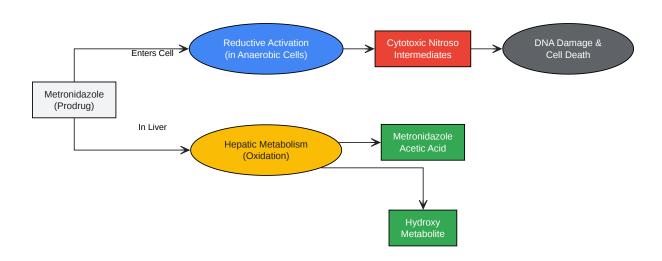
Abstract

Metronidazole acetic acid (CAS No. 1010-93-1) is a principal metabolite of the widely used nitroimidazole antibiotic, metronidazole.[1][2][3] As a compound of significant interest in pharmacology and drug metabolism studies, understanding its physicochemical properties, biological context, and analytical methodologies is crucial for researchers in drug development and microbiology. Metronidazole is administered as a prodrug and is selectively activated by anaerobic bacteria and protozoa.[4] Its metabolic pathway involves the formation of two primary oxidative metabolites: a hydroxy metabolite and metronidazole acetic acid.[4] This document provides a comprehensive overview of metronidazole acetic acid, including its chemical properties, biological significance, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

Metronidazole acetic acid, also known as 2-(2-methyl-5-nitroimidazol-1-yl)acetic acid, possesses distinct chemical properties that are fundamental to its analysis and biological function.[5][6] The compound's key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	1010-93-1	[7][8][9]
Molecular Formula	C ₆ H ₇ N ₃ O ₄	[5][8][9]
Molecular Weight	185.14 g/mol	[5][8][9]
Alternative Value	185.04 g/mol	[7]
Purity (Typical)	>96% (HPLC)	[7][8][9]
Melting Point	176-178 °C	[5]
Boiling Point (Predicted)	475.9 ± 25.0 °C	[5]
Density (Predicted)	1.60 ± 0.1 g/cm ³	[5]
Solubility	DMSO: 200 mg/mL (1080.26 mM)	[8]
SMILES	Cc(n1CC(O)=O)ncc1 INVALID-LINK=O	[8]
InChI Key	RVEGZXNRNWUYKI- UHFFFAOYSA-N	[7]


Biological Activity and Metabolic Pathway

Metronidazole acetic acid is a product of the hepatic metabolism of metronidazole.[4] The parent drug, metronidazole, is a prodrug that requires reductive activation of its nitro group to exert its antimicrobial effects.[4] This activation occurs within anaerobic organisms, which possess the necessary low-redox-potential electron transport proteins. The resulting nitrosocontaining intermediates are cytotoxic, disrupting DNA and other vital macromolecules.

While the parent drug is responsible for the primary therapeutic effect, its metabolites are crucial for understanding the drug's overall pharmacological profile, including potential side effects. Metronidazole acetic acid has been shown to exhibit mutagenic activity in bacteria.[1] [2][8]

The metabolic conversion of metronidazole primarily occurs in the liver via side-chain oxidation and hydroxylation, leading to the formation of metronidazole acetic acid and a hydroxy metabolite, respectively.[4]

Click to download full resolution via product page

Metabolic pathway of Metronidazole.[4]

Experimental Protocols

The analysis and synthesis of metronidazole and its derivatives involve various established laboratory techniques. Below are representative protocols for synthesis and quantitative analysis.

Synthesis of Metronidazole Derivatives

This protocol describes a general method for synthesizing a metronidazole derivative, illustrating common chemical reactions in this compound family. This specific example details the synthesis of ({[1-(2-chloroethyl)-2-nitro-1H-imidazole-5-yl] carbonyl}amino) acetic acid from a precursor compound.[10]

Methodology:

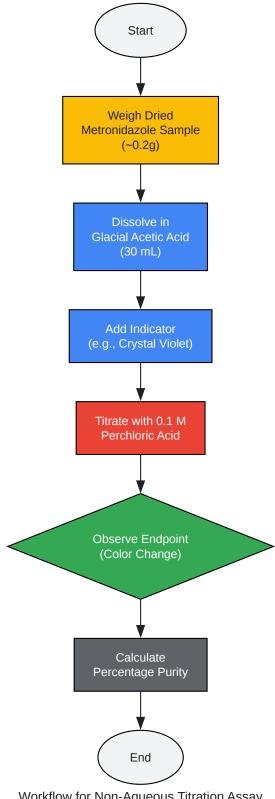
- Reactant Preparation: A solution of glycine (0.01 mole) and sodium hydroxide (10 mL of a 10% solution) is prepared in a reaction vessel.
- Addition of Precursor: Compound 4 (1-(2-chloroethyl)-2-nitro-1H-imidazole-5-carbonyl chloride, 0.01 mole) is added to the stirring glycine solution.[10]
- Reaction: The mixture is shaken vigorously for 1 hour.
- Quenching: A few grams of crushed ice are added to the vessel with continued stirring.
- Acidification and Precipitation: The solution is acidified using concentrated HCl, causing the product to precipitate.
- Purification: The collected solid product is recrystallized from ethanol to yield the purified compound.[10]

Analytical Protocol: Non-Aqueous Titration Assay

Pharmacopoeial methods for the assay of metronidazole often recommend non-aqueous titration, a technique suitable for weakly basic substances that do not give a sharp endpoint in aqueous solutions.[11][12][13] This method can be adapted for the analysis of its metabolites.

Workflow:

- Sample Preparation: An accurately weighed sample of metronidazole (approx. 0.2 g), previously dried, is dissolved in 30 mL of glacial acetic acid (100).[14] Gentle warming may be necessary to ensure complete dissolution.[11]
- Titrant Preparation: A 0.1 M solution of perchloric acid is prepared in a mixture of glacial
 acetic acid and acetic anhydride.[11] The acetic anhydride reacts with residual water to
 ensure an anhydrous medium.
- Indicator: Crystal violet (2 drops) or p-naphtholbenzein (0.5 mL) is added to the sample solution.[11][14]
- Titration: The sample solution is titrated with the 0.1 M perchloric acid solution.



- Endpoint Determination: The endpoint is identified by a distinct color change (e.g., from violet to emerald green for crystal violet, or orange-yellow to green for p-naphtholbenzein).[11][14]
- Calculation: The percentage purity of the sample is calculated based on the volume of titrant consumed.

Workflow for Non-Aqueous Titration Assay

Click to download full resolution via product page

Workflow for Non-Aqueous Titration Assay.[11][14]

High-Performance Liquid Chromatography (HPLC) Data

HPLC is a primary technique for the quantitative analysis of metronidazole and its metabolites in various matrices. A review of analytical methods highlights typical parameters used in these assays.[15]

Parameter	Value
Column Type	Eclipse XDB-phenyl column
Mobile Phase	Sodium acetate (0.05 M) : acetonitrile : glacial acetic acid (75:25:1, v/v/v)
pH Adjustment	Adjusted to 4.0 with phosphoric acid
Detector	UV detector at 320 nm
Concentration Range	0.05 – 30 μg/mL
Limit of Quantitation (LOQ)	0.05 μg/mL
Retention Time (t)	4.06 min
Data sourced from a review of HPLC methods for metronidazole analysis.[15]	

Conclusion

Metronidazole acetic acid is a biologically significant metabolite that plays a key role in the pharmacology of metronidazole. Its distinct physicochemical properties necessitate specific analytical approaches, such as non-aqueous titration and HPLC, for accurate quantification. The information and protocols detailed in this guide serve as a foundational resource for researchers and scientists engaged in the study of metronidazole, its metabolism, and the development of related antimicrobial agents. A thorough understanding of this metabolite is essential for a complete characterization of the parent drug's efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Metronidazole acetic acid Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metronidazole | C6H9N3O3 | CID 4173 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. ClinPGx [clinpgx.org]
- 7. Metronidazole acetic acid | CymitQuimica [cymitquimica.com]
- 8. Metronidazole acetic acid | 1010-93-1 | Antibiotic | MOLNOVA [molnova.com]
- 9. chemscene.com [chemscene.com]
- 10. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of Metronidazole Pharmacy Infoline [pharmacyinfoline.com]
- 12. scribd.com [scribd.com]
- 13. asianpubs.org [asianpubs.org]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Metronidazole acetic acid molecular weight].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109819#metronidazole-acetic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com